3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile
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Overview
Description
3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is a complex organic compound that features a benzothiadiazine ring system, a piperidine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile typically involves multiple steps:
Formation of the Benzothiadiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Benzonitrile Group: This step often involves the use of cyanation reactions, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can be used to modify the benzothiadiazine ring or the nitrile group.
Substitution: Various substitution reactions can be performed on the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation reagents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety may yield a piperidone derivative, while reduction of the nitrile group could produce an amine.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazine ring system is known to interact with various biological targets, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylpiperidine-1-carbonyl)phenylboronic acid
- 3-cyclopentyl-N-{3-[3-(4-methylpiperidine-1-carbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}propanamide
Uniqueness
3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is unique due to the combination of its benzothiadiazine ring, piperidine moiety, and benzonitrile group. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-16-9-11-25(12-10-16)22(27)21-24-26(15-18-6-4-5-17(13-18)14-23)19-7-2-3-8-20(19)30(21,28)29/h2-8,13,16H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLYCJCRDWTXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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